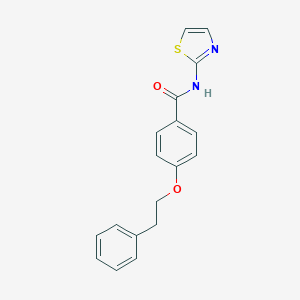
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.34772 g/mol . This compound is characterized by the presence of a benzimidazole moiety linked to a phenyl butyl ether group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Carbonyl Group: The benzimidazole is then reacted with a carbonyl chloride to introduce the carbonyl group.
Etherification: The final step involves the etherification of the phenyl group with butyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The compound’s ether linkage may also play a role in its bioavailability and distribution within biological systems.
相似化合物的比较
Similar Compounds
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl methyl ether
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl ethyl ether
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl propyl ether
Uniqueness
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether is unique due to its specific ether linkage, which can influence its chemical reactivity and biological activity. The length of the butyl chain may affect its solubility and interaction with biological membranes, distinguishing it from similar compounds with shorter or longer alkyl chains.
属性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3g/mol |
IUPAC 名称 |
benzimidazol-1-yl-(4-butoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-12-22-15-10-8-14(9-11-15)18(21)20-13-19-16-6-4-5-7-17(16)20/h4-11,13H,2-3,12H2,1H3 |
InChI 键 |
VQDMGPUZZKXYES-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-propoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B495976.png)
![2-(2,6-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B495979.png)
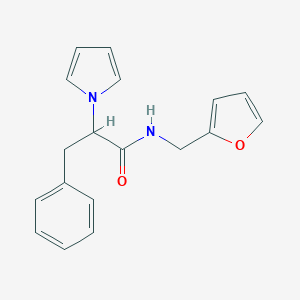
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-propoxybenzamide](/img/structure/B495985.png)
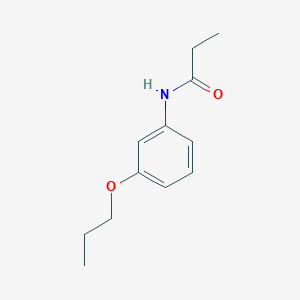
![N-[3-(allyloxy)phenyl]propanamide](/img/structure/B495988.png)
![N-[2-(benzyloxy)phenyl]propanamide](/img/structure/B495989.png)
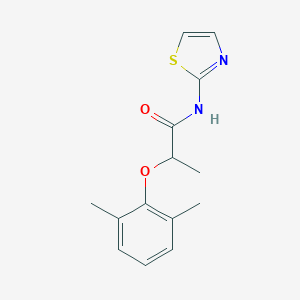
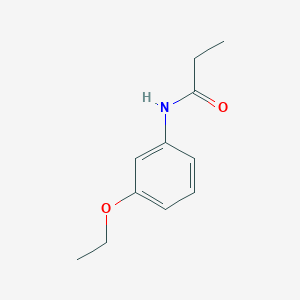
![N-[(2-hydroxyphenyl)carbamothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B495994.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B495995.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}ethyl)butanamide](/img/structure/B495996.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B495997.png)
